2-amino-1-(4-chlorophenyl)-N-cyclopropyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
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Overview
Description
2-amino-1-(4-chlorophenyl)-N-cyclopropyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound belonging to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological activities and industrial applications
Preparation Methods
The synthesis of 2-amino-1-(4-chlorophenyl)-N-cyclopropyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline core . Subsequent functionalization steps introduce the amino, chlorophenyl, and cyclopropyl groups under specific reaction conditions. Industrial production methods often employ green chemistry principles to optimize yield and reduce environmental impact .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles.
Cyclization: Intramolecular cyclization reactions can be used to form additional rings or fused structures.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-amino-1-(4-chlorophenyl)-N-cyclopropyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-amino-1-(4-chlorophenyl)-N-cyclopropyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with molecular targets such as DNA and specific enzymes. It can intercalate into DNA, disrupting the replication process and leading to cell cycle arrest and apoptosis . The compound also interacts with various signaling pathways, modulating cellular responses and exerting its therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other quinoxaline derivatives such as:
- 2-amino-1-(4-fluorobenzyl)-N-(3-phenylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- 2-amino-N-(4-fluorobenzyl)-1-(2-furylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Compared to these compounds, 2-amino-1-(4-chlorophenyl)-N-cyclopropyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is unique due to its specific substituents, which confer distinct biological activities and chemical properties. The presence of the chlorophenyl and cyclopropyl groups enhances its ability to interact with biological targets and improves its pharmacokinetic profile.
Properties
Molecular Formula |
C20H16ClN5O |
---|---|
Molecular Weight |
377.8 g/mol |
IUPAC Name |
2-amino-1-(4-chlorophenyl)-N-cyclopropylpyrrolo[3,2-b]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C20H16ClN5O/c21-11-5-9-13(10-6-11)26-18(22)16(20(27)23-12-7-8-12)17-19(26)25-15-4-2-1-3-14(15)24-17/h1-6,9-10,12H,7-8,22H2,(H,23,27) |
InChI Key |
MRVDGWYSEKKDED-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)C5=CC=C(C=C5)Cl)N |
Origin of Product |
United States |
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